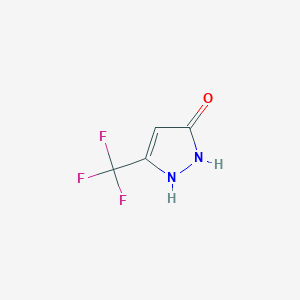

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

Vue d'ensemble

Description

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a chemical compound with a trifluoromethyl group. This group is of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group displays a strong inductive effect .

Synthesis Analysis

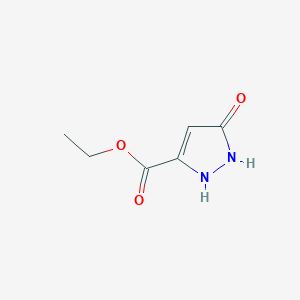

The synthesis of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one (1) is readily available by the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine in ethanol in the presence of sulfuric acid . The transformation involves iodination/Kornblum oxidation, intermolecular dehydration condensation, and an iodine-mediated intramolecular cyclization/aromatization sequence .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one can be analyzed using various spectroscopic techniques. Vibrational spectral analysis can be carried out by Fourier-transform infrared (FT-IR) and Raman spectroscopy . The acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine substituted molecules .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The reaction mechanism of the one-pot reactions should be the same as the one discussed for the synthesis of XVb .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one include its molecular weight, which is 165.12 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

1. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

- Summary of Application : The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry. Recently, radical trifluoromethylation by photoredox catalysis has emerged .

- Methods of Application : Photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been used. These can catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .

- Results or Outcomes : This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions. These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .

2. Synthesis of β-secretase (BACE) inhibitors

- Summary of Application : 5-(Trifluoromethyl)pyridine-2-carboxylic acid, which is similar to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors .

- Results or Outcomes : The compound is used as an intermediate in the synthesis of BACE inhibitors, which are potential therapeutic agents for Alzheimer’s disease .

3. C–F Bond Functionalization

- Summary of Application : The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

- Results or Outcomes : This research has led to the development of new methodologies for the synthesis of diverse fluorinated compounds .

4. Synthesis of Trifluoromethyl-Substituted 2H-Furan Derivatives

- Summary of Application : A method for the synthesis of highly functionalized trifluoromethyl 2H-furans has been developed .

- Methods of Application : The method relies on a copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones .

- Results or Outcomes : This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .

5. Direct C–H Trifluoromethylation

- Summary of Application : Trifluoromethyl sulfonyl chloride (CF3SO2Cl) has been known as a useful source for the CF3 radical. Direct C–H trifluoromethylation of enamides with CF3SO2Cl by photoredox catalysis has been demonstrated .

- Results or Outcomes : This research has led to the development of new methodologies for the synthesis of diverse fluorinated compounds .

6. Development of Crystalline Organic Wave-Guides and Stimuli Responsive Materials

Safety And Hazards

Orientations Futures

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals , suggesting potential future directions for the study and application of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one.

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUDXLOEZWUVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428122 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one | |

CAS RN |

76480-99-4 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

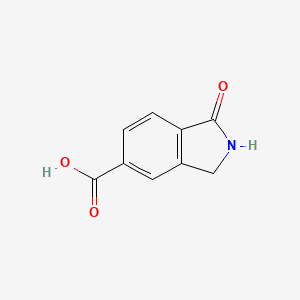

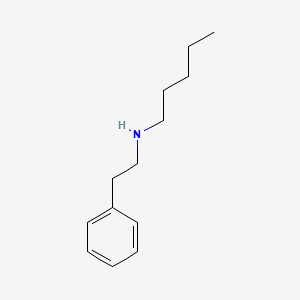

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)